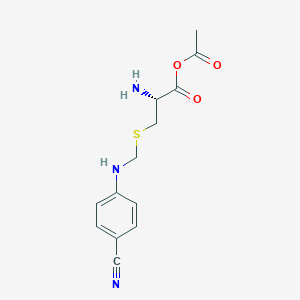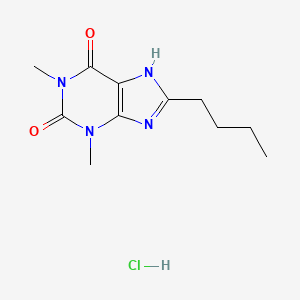![molecular formula C8H16NO9P B13779375 [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid: is a complex organic compound with the molecular formula C8H16NO9P. . This compound is characterized by its unique structure, which includes an acetylamino group, multiple hydroxyl groups, and a phosphonic acid group. It is commonly used in various scientific research applications due to its biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid typically involves the acetylation of glucosamine followed by phosphorylation. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound. Common reagents used in the synthesis include acetic anhydride for acetylation and phosphoric acid for phosphorylation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as crystallization and chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: The acetylamino group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, this compound is studied for its role in cellular processes. It is involved in the biosynthesis of glycoproteins and glycolipids, which are essential for cell membrane integrity and function .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting metabolic disorders and inflammatory diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its biochemical properties make it suitable for various applications, including as an intermediate in drug synthesis .
Mécanisme D'action
The mechanism of action of [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid involves its interaction with specific molecular targets in the body. It primarily affects enzymes involved in the biosynthesis of glycoproteins and glycolipids. By modulating these pathways, the compound can influence cellular processes such as signal transduction, cell adhesion, and immune response .
Comparaison Avec Des Composés Similaires
N-Acetyl-glucosamine: Shares a similar structure but lacks the phosphonic acid group.
Glucosamine-6-phosphate: Similar but differs in the position of the phosphate group.
N-Acetyl-mannosamine: Similar acetylamino group but different sugar backbone.
Uniqueness: The presence of both acetylamino and phosphonic acid groups in [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid makes it unique. This combination allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C8H16NO9P |
|---|---|
Poids moléculaire |
301.19 g/mol |
Nom IUPAC |
[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16) |
Clé InChI |
FZLJPEPAYPUMMR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)


![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)








![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
